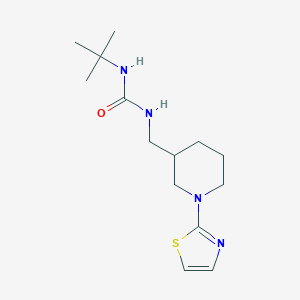

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

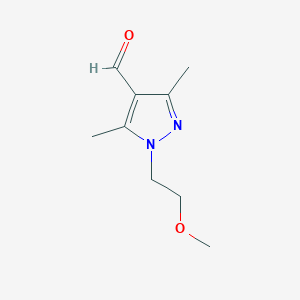

“N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide” is also known as Metyltetraprole . It is a fungicide that is highly effective against a wide range of fungal diseases in cereals and other crops . It was introduced in 2018 and is used in cereals including wheat, barley, oats, rye, sugar beet, root crops, pulses, oilseeds, leafy crops, cucumber, gerkins, and courgettes .

Molecular Structure Analysis

The chemical formula of Metyltetraprole is C₁₉H₁₇ClN₆O₂ . The International Chemical Identifier key (InChIKey) is XUQQRGKFXLAPNV-UHFFFAOYSA-N . The Canonical SMILES representation is CC1=C (C (=CC=C1)N2C (=O)N (N=N2)C)COC3=NN (C=C3)C4=CC=C (C=C4)Cl .科学的研究の応用

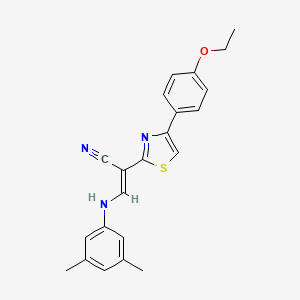

Microwave-Assisted Synthesis and Applications : A study by Hu et al. (2011) describes the microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives, including compounds similar to N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-phenylisoxazole-3-carboxamide. These compounds demonstrate bactericidal, pesticidal, herbicidal, and antimicrobial activities. The synthesis process is notable for its efficiency and reduced reaction time compared to traditional methods (Hu, Wang, Zhou, & Xu, 2011).

Copper-Catalyzed Intramolecular Cyclization : Kumar et al. (2012) report a two-step synthesis of 2-phenyl-4,5-substituted oxazoles, involving copper-catalyzed intramolecular cyclization of functionalized enamides. This process leads to the introduction of various functional groups, such as ester and N-substituted carboxamide, at specific positions in the oxazole products (Kumar, Saraiah, Misra, & Ila, 2012).

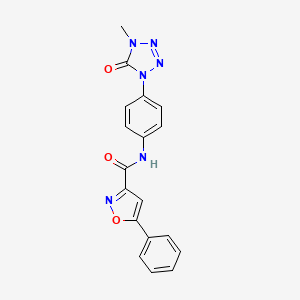

Antitumor Activity and Synthesis : Stevens et al. (1984) explored the antitumor properties of imidazotetrazines, including compounds related to this compound. They studied the synthesis and chemistry of these compounds, noting their potential as broad-spectrum antitumor agents (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).

Dihydroorotate Dehydrogenase Inhibition : Research by Knecht and Löffler (1998) investigated the inhibition of dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine nucleotide synthesis, by isoxazol derivatives. This study contributes to understanding the potential therapeutic applications of compounds like this compound in diseases where pyrimidine nucleotide inhibition is beneficial (Knecht & Löffler, 1998).

作用機序

Safety and Hazards

Metyltetraprole has been flagged with a moderate alert for being a possible carcinogen and having reproduction/development effects. It is also a neurotoxicant . It has a high alert for being persistent and having a potential for particle-bound transport . It also has a high alert for fish acute ecotoxicity .

特性

IUPAC Name |

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O3/c1-23-18(26)24(22-21-23)14-9-7-13(8-10-14)19-17(25)15-11-16(27-20-15)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGFNZHNJVWHIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-{[(isobutylamino)carbonyl]amino}-1,3-benzothiazol-2-yl)benzenesulfonamide](/img/structure/B2715007.png)

![3-(2-methylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2715012.png)

![2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2715018.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2715020.png)

![(E)-(4-cinnamylpiperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2715021.png)

![N-(4-ethoxyphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2715025.png)

![4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2715026.png)